FK-453
Description
Significance and Research Context of FK 453 in Chemical Biology
FK 453, chemically known as (+)-(R)-[(E)-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl) acryloyl]-2-piperidine ethanol, is a non-xanthine derivative that has garnered attention for its high affinity and selectivity for the adenosine (B11128) A1 receptor. nih.gov Adenosine receptors, a class of G protein-coupled receptors, are integral in a wide array of physiological processes, making them attractive targets for therapeutic intervention and for dissecting complex biological pathways.
The significance of FK 453 in chemical biology lies in its ability to selectively block the action of adenosine at the A1 receptor subtype. This selectivity allows researchers to probe the specific roles of this receptor in various tissues and disease models without the confounding effects of interacting with other adenosine receptor subtypes (A2A, A2B, and A3).
Initial research identified FK 453 as a potent inhibitor of the negative inotropic activity induced by adenosine in guinea-pig atria, demonstrating its functional antagonism at the A1 receptor. nih.gov Subsequent studies have focused on its potential diuretic and renal-protective effects, highlighting the role of the adenosine A1 receptor in regulating kidney function. The discovery and development of FK 453 were part of a broader effort to synthesize novel 2-phenylpyrazolo[1,5-a]pyridine-3-acryloylamides with diuretic properties. capes.gov.br
The stereochemistry of FK 453 is crucial for its activity. Its (S)-enantiomer, known as FR113452, is a weak and non-selective adenosine antagonist, underscoring the specific structural requirements for high-affinity binding to the A1 receptor. capes.gov.br This stereoselectivity provides a valuable tool for structure-activity relationship (SAR) studies, helping to map the binding pocket of the adenosine A1 receptor.
Detailed Research Findings on FK 453
A key aspect of characterizing a novel compound like FK 453 is to determine its potency and selectivity through rigorous in vitro and in vivo studies. The following tables summarize some of the key research findings related to FK 453.
Table 1: In Vitro Activity of FK 453
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| IC50 for Adenosine A1 Receptor | 17.2 nM | [3H]N6-cyclohexyladenosine binding to rat cortical adenosine A1 receptor | nih.gov |
| IC50 for Adenosine A2 Receptor | 11.3 µM | [3H]5'-N-ethylcarboxamideadenosine binding to rat striatum adenosine A2 receptor | nih.gov |
| IC50 for inhibition of adenosine-induced negative inotropic activity | 560 pM | Isolated guinea-pig atria | nih.gov |
| IC50 for inhibition of adenosine-induced relaxation | 1.18 µM | Isolated guinea-pig aorta | nih.gov |
Table 2: Comparative In Vitro Activity of Adenosine Receptor Antagonists
| Compound | A1 Receptor IC50 (nM) | A2 Receptor IC50 (µM) | Reference |
|---|---|---|---|
| FK 453 | 17.2 | 11.3 | nih.gov |
| FR113452 ((S)-enantiomer) | 10,100 | >100 | nih.gov |
| Theophylline (B1681296) | 67,700 | 239 | nih.gov |
| CGS15943 | 241 | 0.127 | nih.gov |
Conceptual Framework for Investigating Novel Chemical Entities in Life Sciences
The investigation of a novel chemical entity like FK 453 follows a well-established conceptual framework in the life sciences. This framework is designed to systematically evaluate the compound's properties, from its fundamental chemical characteristics to its biological effects and potential applications.
The initial step involves the synthesis and structural characterization of the new molecule. For FK 453, this included the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyridine-3-acryloylamides and the determination of their precise chemical structures. capes.gov.br
Following synthesis, the compound undergoes in vitro screening to determine its biological activity. This typically involves a battery of assays to identify its molecular target and to quantify its potency and selectivity. In the case of FK 453, this involved radioligand binding assays to determine its affinity for different adenosine receptor subtypes and functional assays in isolated tissues to confirm its antagonistic properties. nih.gov
Once a compound shows promising in vitro activity, it progresses to in vivo studies in animal models. These studies are designed to assess the compound's efficacy in a physiological context, as well as its pharmacokinetic properties (absorption, distribution, metabolism, and excretion). Research on FK 453 has included studies in animal models to evaluate its diuretic and natriuretic effects.
A crucial aspect of this framework is the establishment of a clear structure-activity relationship (SAR) . By synthesizing and testing analogues of the lead compound, researchers can identify the chemical moieties responsible for its biological activity. The comparison of FK 453 with its less active (S)-enantiomer, FR113452, is a prime example of how SAR studies contribute to our understanding of drug-receptor interactions. capes.gov.br
Finally, for compounds with therapeutic potential, the investigation extends to preclinical and clinical development. While this article focuses on the academic research context of FK 453, it is important to recognize that this conceptual framework underpins the entire drug discovery and development pipeline.
Structure
2D Structure
3D Structure
Properties
CAS No. |
121524-18-3 |
|---|---|
Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(E)-1-[(2R)-2-(2-hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C23H25N3O2/c27-17-14-19-10-4-6-15-25(19)22(28)13-12-20-21-11-5-7-16-26(21)24-23(20)18-8-2-1-3-9-18/h1-3,5,7-9,11-13,16,19,27H,4,6,10,14-15,17H2/b13-12+/t19-/m1/s1 |
InChI Key |
OPLOPFHUHFGKMJ-JXOMPUQVSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)CCO)C(=O)/C=C/C2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-(R)-(1-(E)-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)acryl)-2-piperidine ethanol FK 453 FR 113452 FR 113453 FR113452 FR113453 |
Origin of Product |
United States |
Synthetic Methodologies for Fk 453 and Analogues
Academic Approaches to Compound Synthesis
Academic synthesis of compounds featuring the pyrazolo[1,5-a]pyridine (B1195680) skeleton, which forms the core of FK 453, frequently employs 1,3-dipolar cycloaddition reactions. A widely investigated route involves the two-bond construction of the 1,2 and 3,3a bonds, typically through the reaction of a 1-iminoquinolinium salt, generated from a quinoline (B57606) precursor, with a suitable dipolarophile acceptor species. clockss.org
Specific approaches to synthesizing pyrazolo[1,5-a]pyridines include:
One-pot synthesis from N-iminopyridinium ylides and styryl halides: This methodology has been developed for the efficient synthesis of 2-pyrazolo[1,5-a]pyridines. umontreal.ca The optimization of such reactions involves studying individual substrates, ratios, solvents, reaction temperature, and optimal reaction time. umontreal.ca
Oxidative [3+2] cycloaddition: Functionalized pyrazolo[1,5-a]pyridines can be synthesized through the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. These reactions can proceed under metal-free conditions at room temperature in solvents like N-methylpyrrolidone. organic-chemistry.org
Reaction of N-aminopyridinium ylides with ynals: A direct [3+2]-cycloaddition of N-aminopyridinium ylides and ynals has been developed to construct the pyrazolo[1,5-a]pyridine core while simultaneously introducing a cyano group. In this transformation, the N-aminopyridinium ylide serves as both a 1,3-dipole and a nitrogen source. rsc.org
Regioselective synthesis: Efforts have been reported to develop regioselective methods for the synthesis of pyrazolo[1,5-a]pyridines, particularly for accessing unsymmetrical disubstituted cores. acs.org One strategy utilizes 2-methylketopyridines to regioselectively construct two-substituted pyrazolopyridines. acs.org
For analogues of FK 453, synthetic strategies often involve structural modifications of existing compounds. For instance, in the context of FK520 (an analogue of FK506), structure-guided design has been applied to synthesize C22- and C32-modified FK520 derivatives. This involves leveraging X-ray structures and biophysical data to inform ligand design and structure-activity relationship analyses, aiming for derivatives with enhanced properties. rsc.org
Methodologies for Compound Purification and Characterization in Research
The purification and characterization of FK 453 and its analogues in academic research are critical steps to ensure the integrity and identity of the synthesized compounds. Impurities such as unreacted starting materials, solvents, and by-products must be removed to obtain valid data for further research. emu.edu.tr
Methodologies for Compound Purification
Common purification techniques employed for organic compounds in academic research include:
Crystallization/Recrystallization: This method is used for purifying solid crude products. The compound is dissolved in a suitable hot solvent, filtered to remove insoluble impurities, and then cooled to allow the pure substance to crystallize. emu.edu.trslideshare.netbyjus.comstudymind.co.uk Repeated crystallization can be performed to achieve higher purity. emu.edu.tr
Chromatography: This is a versatile separation technique based on the differential affinity of components for a stationary phase and a mobile phase. emu.edu.trbyjus.comstudymind.co.uk
Column Chromatography: Often used for separating and purifying organic compounds on a larger scale. byjus.com
Thin Layer Chromatography (TLC): Primarily used for monitoring reaction progress and assessing compound purity. emu.edu.trbyjus.com
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and can be used for both analytical and preparative purification. emu.edu.tr
Distillation: Used for purifying liquid organic compounds based on differences in their boiling points. emu.edu.trslideshare.netbyjus.comstudymind.co.uk
Simple Distillation: Suitable when the boiling points of components differ significantly (e.g., more than 25°C). vavaclasses.com
Fractional Distillation: Employed for separating liquids with close boiling points, utilizing a fractionating column. emu.edu.trslideshare.netvavaclasses.com
Vacuum Distillation: Used to distill compounds that decompose at their atmospheric boiling points by lowering the pressure. emu.edu.trslideshare.netvavaclasses.com
Steam Distillation: Applicable for temperature-sensitive substances that are immiscible with water. vavaclasses.com
Extraction (Differential Extraction/Solvent Extraction): This technique separates components based on their differing solubilities in two immiscible solvents. slideshare.netbyjus.comstudymind.co.uk
Methodologies for Compound Characterization
Once purified, organic compounds like FK 453 are characterized using a suite of spectroscopic and analytical techniques to confirm their structure, purity, and properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for elucidating the molecular structure, connectivity, and stereochemistry of organic compounds. scribd.comresearchgate.netcreative-biostructure.comkbdna.comnih.gov Both ¹H NMR and ¹³C NMR are routinely used to identify different proton and carbon environments within the molecule, providing detailed insights into its atomic arrangement. creative-biostructure.comresearchgate.net
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and its elemental composition. researchgate.netcreative-biostructure.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are employed for precise molecular weight determination and structural elucidation, especially for complex mixtures. researchgate.netcreative-biostructure.com
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule by analyzing the absorption of infrared radiation, which corresponds to specific vibrational frequencies of bonds (e.g., C-H, N-H, C=O). creative-biostructure.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify compounds that absorb UV or visible light, providing insights into the presence of conjugated systems or aromatic rings. creative-biostructure.com
X-ray Crystallography: A powerful technique for determining the precise three-dimensional structure of crystalline compounds at atomic resolution. scribd.comresearchgate.netcreative-biostructure.comkbdna.comnih.gov This method provides definitive structural information, including bond lengths, bond angles, and absolute configuration. kbdna.com
Molecular Targets and Mechanistic Underpinnings of Fk 453
Adenosine (B11128) Receptor Modulation by FK 453
FK 453 functions as a novel non-xanthine adenosine receptor antagonist. wikipedia.org Its antagonistic effects are primarily directed towards specific adenosine receptor subtypes, demonstrating a notable selectivity profile. wikipedia.orgnih.gov
Research has established FK 453 as a potent and selective antagonist for the adenosine A1 receptor subtype. wikipedia.orgnih.gov Its binding affinity for the A1 receptor has been quantified through various experimental assays. In binding studies, FK 453 antagonized [3H]N6-cyclohexyladenosine binding to the rat cortical adenosine A1 receptor with an IC50 value of 17.2 nM. wikipedia.orgnih.gov
The selectivity of FK 453 for the A1 receptor is evident when compared to its affinity for other adenosine receptor subtypes. For instance, FK 453 inhibited [3H]5'-N-ethylcarboxamideadenosine binding to the rat striatum adenosine A2 receptor with a significantly higher IC50 of 11.3 µM, indicating a substantial preference for the A1 subtype over the A2. wikipedia.org
In functional assays using isolated guinea-pig atria, where negative inotropic activity is mediated by A1 receptors, FK 453 demonstrated potent inhibition of adenosine-elicited effects with an IC50 of 560 pM. wikipedia.org Conversely, its potency was considerably lower in inhibiting adenosine-induced relaxation in guinea-pig aorta, an A2 receptor-mediated effect, with an IC50 of 1.18 µM. wikipedia.org Importantly, FK 453 has been shown to lack adenosine A1 receptor agonistic activity, even at concentrations up to 100 µM in isolated guinea-pig atria. wikipedia.org
The following table summarizes the binding affinity and functional activity of FK 453 and comparative compounds:
| Compound | Target/Activity | System | IC50 / Ki (nM) | Reference |
| FK 453 | A1 Receptor Binding ([3H]N6-cyclohexyladenosine) | Rat cerebral cortex | 17.2 | wikipedia.orgnih.gov |
| FK 453 | A2 Receptor Binding ([3H]5'-N-ethylcarboxamideadenosine) | Rat striatum | 11300 (11.3 µM) | wikipedia.org |
| FK 453 | A1 Receptor Functional (Negative inotropic activity) | Guinea-pig atria | 0.56 (560 pM) | wikipedia.org |
| FK 453 | A2 Receptor Functional (Relaxation) | Guinea-pig aorta | 1180 (1.18 µM) | wikipedia.org |
| FR113452 | A1 Receptor Binding ([3H]N6-cyclohexyladenosine) | Rat cerebral cortex | 10100 (10.1 µM) | wikipedia.org |
| FR113452 | A1 Receptor Functional (Negative inotropic activity) | Guinea-pig atria | 1180 (1.18 µM) | wikipedia.org |
| PD116948 | A1 Receptor Binding ([3H]N6-cyclohexyladenosine) | Rat cerebral cortex | 4.7 | wikipedia.org |
| PD116948 | A1 Receptor Functional (Negative inotropic activity) | Guinea-pig atria | 1.31 | wikipedia.org |
| Theophylline (B1681296) | A1 Receptor Binding ([3H]N6-cyclohexyladenosine) | Rat cerebral cortex | 67700 (67.7 µM) | wikipedia.org |
| Theophylline | A1 Receptor Functional (Negative inotropic activity) | Guinea-pig atria | 20200 (20.2 µM) | wikipedia.org |
| CGS15943 | A1 Receptor Binding ([3H]N6-cyclohexyladenosine) | Rat cerebral cortex | 241 | wikipedia.org |
| CGS15943 | A1 Receptor Functional (Negative inotropic activity) | Guinea-pig atria | 74.2 | wikipedia.org |
FK 453 acts as a competitive antagonist at adenosine A1 receptors. wikipedia.orgnih.govtocris.comwikipedia.orgwikipedia.orgwikidata.orgfishersci.cafishersci.cawikipedia.org Adenosine A1 receptors are typically coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cyclic AMP (cAMP) levels. tocris.comctdbase.org As a competitive antagonist, FK 453 binds to the A1 receptor, preventing endogenous adenosine from activating it and thus blocking the downstream signaling cascade that would normally lead to a reduction in cAMP. This competitive inhibition mechanism has been demonstrated in studies where FK 453 attenuated the locomotor depression induced by N6-cyclopentyladenosine (CPA), a selective A1 receptor agonist. wikipedia.orgwikidata.org
Phosphodiesterase Enzymatic Inhibition by FK 453
While cyclic nucleotide phosphodiesterases (PDEs) are crucial enzymes that regulate intracellular levels of second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP) by catalyzing their hydrolysis, thereby terminating cyclic nucleotide signaling, direct evidence specifically linking FK 453 to the inhibition of these enzymes was not identified in the provided research findings. mims.comnih.govnih.govnih.gov It is important to note that some adenosine receptor antagonists, such as theophylline (a xanthine (B1682287) derivative), are known to also act as nonselective phosphodiesterase inhibitors, which contributes to their pharmacological effects by increasing intracellular cAMP concentrations. nih.gov However, FK 453 is characterized as a "non-xanthine" adenosine receptor antagonist, and the available information does not describe a direct phosphodiesterase inhibitory activity for FK 453 itself.
In the context of adenosine receptor modulation, the primary impact of FK 453 on cyclic nucleotide metabolism is indirect, through its antagonism of adenosine receptors. By blocking A1 receptors, which typically inhibit adenylyl cyclase and thus reduce cAMP production, FK 453 would indirectly lead to an increase or maintenance of cAMP levels by preventing the inhibitory effect of adenosine. tocris.comctdbase.org This is distinct from direct phosphodiesterase inhibition, which would increase cAMP/cGMP by preventing their degradation.
Exploration of Other Potential Molecular Interactions
Beyond its well-characterized role as an adenosine A1 receptor antagonist, detailed research findings on other specific direct molecular interactions of FK 453 are limited in the provided information. Compounds with similar chemical structures to FK 453 are generally investigated for a range of potential therapeutic applications, including anti-inflammatory, analgesic, or anti-cancer properties. fishersci.be Such applications would imply modulation of various cellular pathways, interactions with different drug targets, or influence on metabolic processes. fishersci.be
However, for FK 453 specifically, its observed physiological effects, such as increasing plasma renin concentrations and eliciting diuresis and natriuresis by inhibiting proximal tubule reabsorption, are attributed to its adenosine A1 receptor antagonism. wikipedia.orgfishersci.caunimelb.edu.au This suggests that its primary known mechanism of action and molecular interaction remains centered on the adenosine receptor system.
Cellular and Biochemical Effects of Fk 453 in Vitro Studies
Modulation of Cellular Contractile Responses in Isolated Tissues
FK 453 has been demonstrated to modulate cellular contractile responses in isolated tissues. Specifically, investigations in isolated rabbit aorta showed that FK 453 inhibited contractile responses induced by norepinephrine (B1679862), angiotensin-I, and potassium chloride (KCl). This vasoinhibitory effect suggests a direct influence on the mechanisms governing vascular smooth muscle contraction. The compound's action was distinct from that of verapamil (B1683045), as pretreatment with FK 453 did not alter the relaxing effect of verapamil on the KCl response. Similarly, it did not affect the inhibitory effect of prazosin (B1663645) on the phenylephrine (B352888) response, indicating that its vasoinhibitory properties are not mediated through voltage-operated Ca2+ channels or alpha-adrenoceptors. nih.gov
Analysis of Calcium Ion Homeostasis Regulation
Further analysis revealed FK 453's impact on calcium ion homeostasis, particularly concerning calcium responses in isolated tissues. FK 453 was found to inhibit both the residual norepinephrine response and the subsequent calcium response in a Ca2+-free medium containing EGTA and nifedipine. This suggests an influence on intracellular calcium dynamics. However, the inhibitory action of FK 453 on contractile responses is not attributed to the inhibition of voltage-operated Ca2+ channels. Instead, research indicates that its effect is likely due to an increase in cyclic GMP (cGMP) levels within the cells. nih.gov
Investigation of Second Messenger Systems Perturbation
FK 453 significantly perturbs second messenger systems, primarily through its interaction with phosphodiesterase enzymes. Studies have shown that FK 453 inhibited the activity of phosphodiesterase obtained from canine aorta. This inhibition led to a reduction in the conversion of cyclic [3H]-GMP and cyclic [3H]-AMP to their respective 5'-monophosphates (5'-GMP and 5'-AMP). The consequence of this phosphodiesterase inhibition is an increase in intracellular levels of both cyclic GMP and cyclic AMP. This elevation in cyclic nucleotide levels is a key mechanism contributing to the observed vasoinhibitory actions of FK 453. nih.gov
Table 1: Effect of FK 453 on Cyclic Nucleotide Metabolism
| Second Messenger | Enzyme Inhibited by FK 453 | Effect on Second Messenger Level |
| Cyclic GMP (cGMP) | Phosphodiesterase (PDE) | Increased |
| Cyclic AMP (cAMP) | Phosphodiesterase (PDE) | Increased |
Receptor-G Protein Coupling Investigations
As a potent and selective adenosine (B11128) A1 receptor antagonist, FK 453 directly impacts receptor-G protein coupling. Adenosine A1 receptors are a subtype of G protein-coupled receptors (GPCRs) guidetopharmacology.orgmdpi.com. These receptors typically couple to Gi/o proteins, which, upon activation, inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP levels mdpi.comxenbase.org. By antagonizing the adenosine A1 receptor, FK 453 would prevent the normal Gi/o protein-mediated signaling, thereby influencing downstream cellular pathways that are regulated by this coupling. This antagonism implies a disruption of the typical inhibitory signaling cascade initiated by adenosine binding to the A1 receptor. uni.luwikipedia.orgciteab.commdpi.com
Alterations in Key Enzymatic Activities
A notable alteration in enzymatic activity induced by FK 453 is the inhibition of phosphodiesterase. As detailed in section 4.2, FK 453 directly inhibits phosphodiesterase from canine aorta, an enzyme responsible for hydrolyzing cyclic GMP and cyclic AMP. This inhibition leads to an accumulation of these second messengers within the cell. This specific enzymatic inhibition is crucial to understanding the broader cellular effects of FK 453, particularly its vasoinhibitory properties, which are suggested to be mediated by increased cGMP levels. nih.gov
Investigation of Potential Biological Activities
In vitro investigations have revealed several potential biological activities of FK 453. It is recognized as a non-xanthine adenosine A1 receptor antagonist, which is a significant pharmacological classification uni.lu. Furthermore, FK 453 exhibits diuretic and renal vasodilatory activity uni.lu. Its vasoinhibitory effect in isolated rabbit aorta, where it inhibits contractile responses to various agonists like norepinephrine, angiotensin-I, and KCl, highlights its direct impact on vascular function in a laboratory setting nih.gov. Compounds with similar structural characteristics to FK 453 are often explored for a range of therapeutic potentials, including anti-inflammatory, analgesic, or anti-cancer properties nih.gov.
Structure Activity Relationship Sar and Structural Biology Approaches for Fk 453
Elucidation of Key Structural Determinants for Biological Activity
FK 453 functions as a potent and selective antagonist of the adenosine (B11128) A1 receptor. Research has shown its ability to inhibit the negative inotropic activity elicited by adenosine in guinea-pig atria with an impressive IC50 value of 560 pM (0.56 nM). nih.gov Furthermore, it antagonizes the binding of [3H]N6-cyclohexyladenosine to the rat cortical adenosine A1 receptor, exhibiting an IC50 of 17.2 nM. nih.gov While potent against the A1 receptor, FK 453 demonstrates significantly lower potency in inhibiting adenosine-induced relaxation in guinea-pig aorta, with an IC50 of 1.18 µM. nih.gov
Beyond its adenosine receptor antagonism, FK 453 exhibits vasoinhibitory effects. This action is not attributed to the inhibition of voltage-operated Ca2+ channels or alpha-adrenoceptors, but rather to an increase in cyclic GMP levels, achieved through the inhibition of phosphodiesterase activity. nih.gov
Despite its potent biological activity, FK 453 presents certain structural challenges that impact its therapeutic applicability. These include photochemical trans-cis isomerization at the acryloyl amide moiety and relatively low water solubility (11.9 μg/mL). uni.lu These characteristics highlight the importance of specific structural features, such as the acryloyl amide, in determining its physicochemical stability and solubility, which are critical for drug development.
Influence of Stereochemical Configuration on Receptor Interaction
The stereochemical configuration of FK 453 is precisely defined as (R-(E))-, with the "2R" configuration at the piperidine (B6355638) ring and the (E)-configuration of the double bond being integral to its structure. nih.govguidetopharmacology.orgmedchemexpress.eu This specific stereochemistry plays a crucial role in the compound's efficacy and selectivity. The importance of stereochemistry in drug-receptor interactions is a well-established principle, often explained by the "three-point attachment model" (Easson & Stedman model). This model posits that an active enantiomer (eutomer) can achieve a more precise and energetically favorable fit with a receptor's binding sites through multiple interactions, whereas its mirror image (distomer) cannot achieve the same optimal fit, leading to reduced or absent biological activity. nih.govguidetoimmunopharmacology.org
Direct evidence for the influence of stereochemistry on FK 453's activity comes from comparative studies with its S-enantiomer, FR113452. While FK 453 shows an IC50 of 17.2 nM for A1 receptor binding, its S-enantiomer, FR113452, exhibits a significantly weaker affinity with an IC50 of 10.1 µM. nih.gov This substantial difference in potency underscores the critical role of the (R)-configuration at the piperidine chiral center for optimal binding and antagonism at the adenosine A1 receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Chemical Classes
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical correlations between the structural properties (molecular descriptors) of chemical compounds and their biological activities. This allows for the prediction of activity for new compounds and the identification of key structural features influencing potency. nih.govcuhk.edu.cn
While FK 453 is primarily known as an A1 receptor antagonist, it has also been evaluated in the context of adenosine A2A receptor antagonism. In such QSAR modeling studies, FK 453 was reported as a weak antagonist for the adenosine A2A receptor, with a pIC50 value of 5.8. nih.govcuhk.edu.cn This data point, even for a less potent interaction, contributes to the broader understanding of how structural variations within pyrazolo derivatives influence their activity across different adenosine receptor subtypes. QSAR models for related pyrazolo derivatives acting as adenosine receptor antagonists have explored how modifications to the core scaffold affect binding affinity and selectivity. These models often employ statistical methods like partial least squares (PLS) regression and are evaluated using metrics such as the correlation coefficient (R²) and Root Mean Square Deviation (RMSD). nih.govcuhk.edu.cn Descriptors related to molecular volume, polarizability, and polar surface area are commonly used in such models to understand interactions and transport properties. fragranceu.com
Comparative Analysis with Pyrazolo-Pyridine Analogues
FK 453 belongs to a class of pyrazolo[1,5-a]pyridine (B1195680) derivatives that have been explored as adenosine receptor antagonists. uni.lu A comparative analysis with its analogues highlights critical aspects of its SAR and the strategic modifications undertaken to improve its drug-like properties.
One notable analogue is FK 838 , which was developed to overcome the limitations of FK 453, particularly its photochemical instability and low water solubility. FK 838 achieves photochemical stability by replacing the acryloyl amide moiety of FK 453 with a pyridazinone ring. Its water solubility is also significantly enhanced to 10 mg/mL through the incorporation of a butyric acid group. However, these structural changes resulted in FK 838 exhibiting lower binding affinity and poorer selectivity for the A1 receptor compared to FK 453. uni.lu
Further structural modifications to the FK 838 scaffold led to the development of FR166124 . This compound emerged as a more potent and selective A1 AR antagonist within its series, boasting high water solubility (exceeding 200 mg/mL). uni.lu FR166124's activity against the rat A2A receptor was reported with an IC50 of 6200 nM (6.2 µM), further demonstrating its selectivity for the A1 subtype. zhanggroup.org This progression from FK 453 to FK 838 and then to FR166124 exemplifies a rational drug design approach where structural alterations are systematically introduced to optimize specific properties while maintaining or improving desired biological activity.
Preclinical Research in Animal Models: Physiological and Systemic Mechanistic Studies of Fk 453
Analysis of Vascular Tone Regulation Mechanisms
FK 453 has been investigated for its effects on vascular tone regulation. In isolated guinea-pig aorta, FK 453 demonstrated an ability to inhibit the relaxation induced by 3.2 µM adenosine (B11128), with an IC50 of 1.18 µM. nih.gov This suggests that FK 453, as an adenosine A1 receptor antagonist, influences vascular tone by counteracting adenosine's vasodilatory effects in certain contexts. The regulation of vascular tone is a complex process involving various intracellular calcium signals within vascular smooth muscle cells, which are crucial for vasoconstriction and vasodilation. frontiersin.orgahajournals.org Endothelial cells are also critical regulators of vascular tone, and their calcium signaling pathways play a significant role. ahajournals.org
Neurophysiological Investigations of Adenosine Receptor Antagonism
Neurophysiological investigations have characterized FK 453 as a novel non-xanthine adenosine receptor antagonist. It exhibits potent and selective antagonism for the adenosine A1 receptor subtype. nih.gov In binding studies using rat cerebral cortex, FK 453 antagonized [3H]N6-cyclohexyladenosine binding to the adenosine A1 receptor with an IC50 of 17.2 nM. nih.gov While it inhibited [3H]5'-N-ethylcarboxamideadenosine binding to the rat striatum adenosine A2 receptor, its potency was significantly lower, with an IC50 of 11.3 µM. nih.gov Importantly, FK 453 showed no adenosine A1 receptor agonistic activity, as evidenced by the absence of negative inotropic activity up to 100 µM in isolated guinea-pig atria. nih.gov The development and characterization of transgenic animal models have significantly advanced the understanding of adenosine receptor neurobiology and their involvement in various neuropsychiatric disorders. eurekaselect.com Adenosine A1 receptor antagonists have also displayed antidepressant effects in rodent models. nwu.ac.zafrontiersin.org
Table 1: Adenosine Receptor Antagonistic Activity of FK 453 and Comparator Compounds
| Compound | Guinea-pig Atria (IC50, µM) | Guinea-pig Aorta (IC50, µM) | Rat Cortical A1 Receptor Binding (IC50, nM) | Rat Striatum A2 Receptor Binding (IC50, µM) |
| FK 453 | 0.00056 | 1.18 | 17.2 | 11.3 |
| FR113452 | 1.18 | >100 | 10100 | N/A |
| PD116948 | 0.00131 | 0.656 | 4.7 | N/A |
| Theophylline (B1681296) | 20.2 | 239 | 67700 | N/A |
| CGS15943 | 0.0742 | 0.127 | 241 | N/A |
Note: N/A indicates data not available in the cited source. IC50 values for FR113452, PD116948, theophylline, and CGS15943 in rat cortical A1 receptor binding are derived from the same source as FK 453 data, but presented in nM for consistency with FK 453's A1 affinity. nih.gov
Mechanistic Investigations in Models of Organ Dysfunction (e.g., Renal)
FK 453 has been investigated for its potential utility in models of organ dysfunction, particularly in the context of renal impairment. It is listed as a compound under investigation for acute renal failure. nih.gov In models of heart failure with impaired renal function, A1R antagonists like FK 453 have shown promise in improving kidney function and fluid retention. nih.gov For instance, in a randomized, double-blind, placebo-controlled study, the A1R antagonist KW-3902 (which shares mechanistic similarities with FK 453 in its A1R antagonism) increased GFR by 32% and renal plasma flow by 48% in outpatients with congestive heart failure and impaired renal function. nih.gov Animal models are indispensable for elucidating the pathogenesis of kidney diseases and for testing novel therapeutic strategies. nephrologie-dresden.orgmdpi.comresearchgate.net Renal dysfunction is also associated with microvascular dysfunction in other organ systems. plos.org
Comparative Preclinical Pharmacological Characterization of Enantiomers
FK 453 is the (+)-(R)-enantiomer, chemically known as (+)-(R)-[(E)-3-(2-phenylpyrazolo[1,5-alpha]pyridin-3-yl) acryloyl]-2-piperidine ethanol. nih.gov Its S-enantiomer is referred to as FR113452. nih.gov Comparative preclinical pharmacological characterization has revealed significant differences in their activity. In isolated guinea-pig atria, FK 453 showed potent inhibition of the negative inotropic activity elicited by adenosine, with an IC50 of 560 pM (0.00056 µM), while FR113452 was considerably less potent, with an IC50 of 1.18 µM. nih.gov Similarly, in binding studies, FK 453 antagonized [3H]N6-cyclohexyladenosine binding to the rat cortical adenosine A1 receptor with an IC50 of 17.2 nM, whereas FR113452 had an IC50 of 10.1 µM. nih.gov These findings underscore the critical role of stereochemistry in the pharmacological activity of FK 453, where the R-enantiomer demonstrates superior potency and selectivity for the adenosine A1 receptor compared to its S-enantiomer. jnmjournal.orgmdpi.comfrontiersin.org
Advanced Research Perspectives and Methodological Innovations for Fk 453 Research
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics, and epigenomics) offers a holistic view of biological systems, providing a robust framework for understanding the complex mechanisms of action of compounds like FK 453. oup.comuv.esfrontlinegenomics.com By analyzing multiple layers of cellular regulation simultaneously, researchers can identify causal genes, molecular pathways, and biomarkers that are influenced by FK 453's adenosine (B11128) A1 receptor antagonism. oup.com
A single-omic analysis can lead to misinterpretations; for instance, the expression of an RNA transcript does not always correlate with the expression of its corresponding protein. frontlinegenomics.com Therefore, combining diverse omics datasets provides a more complete and accurate picture of the compound's effects. For FK 453, this could involve:
Transcriptomics: Analyzing changes in gene expression profiles in cells or tissues treated with FK 453 to identify downstream transcriptional responses to A1 receptor blockade.
Proteomics: Quantifying protein abundance and post-translational modifications to understand the functional consequences of A1 receptor antagonism at the protein level.
Metabolomics: Profiling metabolic changes to reveal how FK 453 influences cellular metabolic pathways, given the role of adenosine in energy metabolism.
Epigenomics: Investigating epigenetic modifications (e.g., DNA methylation, histone modifications) that might be altered by long-term FK 453 exposure, potentially revealing sustained regulatory effects.
This integrated approach can help delineate the precise molecular cascades initiated by FK 453, identifying both direct and indirect effects on cellular physiology. For example, in cardiovascular disease research, multi-omics approaches are used to understand underlying causes and identify novel drug targets and biomarkers, a relevant area given adenosine's role in cardiovascular function. oup.com
| Omics Discipline | Potential Insights for FK 453 Research |
|---|---|
| Genomics | Identification of genetic variations influencing A1 receptor sensitivity or FK 453 metabolism. |
| Transcriptomics | Elucidation of gene expression changes in response to A1 receptor antagonism, revealing affected pathways. |
| Proteomics | Quantification of protein level changes and post-translational modifications, indicating functional impacts. |
| Metabolomics | Discovery of altered metabolic profiles and pathways influenced by FK 453's action. |
| Epigenomics | Understanding long-term regulatory effects through changes in DNA methylation or histone modifications. |
Application of Advanced Imaging Techniques for Target Engagement Studies
Advanced imaging techniques are pivotal for confirming target engagement, visualizing compound distribution, and observing dynamic cellular responses in real-time. These methods provide spatiotemporal insights into how FK 453 interacts with its target, the adenosine A1 receptor, within living biological systems. nih.gov
Key imaging modalities and their applications include:
Fluorescence-based Optical Imaging: Techniques such as Total Internal Reflection Fluorescence (TIRF) microscopy offer high sensitivity and resolution, enabling the visualization of individual molecules and their interactions. mdpi.com For FK 453, this could involve labeling the compound with a fluorophore to track its binding to A1 receptors on cell surfaces or within subcellular compartments.
Radiolabeling for PET/SPECT: Attaching a positron-emitting (for PET) or gamma-emitting (for SPECT) isotope to FK 453 would allow for non-invasive, quantitative imaging of its distribution, pharmacokinetics, and target occupancy in living organisms, including preclinical models.
Theranostic Probes: The development of theranostic fluorescent probes, which are activated in specific microenvironments (e.g., areas of inflammation or disease where A1 receptors might be dysregulated), can provide both imaging signals and potentially therapeutic effects. acs.org This could lead to probes that not only visualize FK 453's A1 receptor engagement but also report on the functional consequences of this engagement.
These advanced imaging techniques are crucial for validating that FK 453 binds to its intended target in situ and for understanding the spatial and temporal dynamics of this interaction, which is essential for drug development.
Development of Novel Chemical Probes for FK 453 Pathway Delineation
Chemical probes are indispensable small molecules designed to perturb or visualize specific biological processes, aiding in the delineation of pathways and the identification of key proteins. zu.edu.pknih.govacs.orgtandfonline.com For FK 453, the development of novel chemical probes can significantly enhance the understanding of adenosine A1 receptor-mediated signaling.
Strategies for developing such probes include:
Affinity-Based Probes: Designing FK 453 analogues with a tag (e.g., biotin, photoaffinity label) that allows for the capture and identification of proteins that directly or indirectly interact with the A1 receptor upon FK 453 binding. Techniques like click chemistry and photoaffinity labeling improve the efficiency and spatial accuracy of target recognition. researchgate.net
Activity-Based Probes: Creating probes that covalently bind to active enzymes or receptors, providing insights into the functional state of the A1 receptor pathway.
PROTACs (PROteolysis TArgeting Chimeras): While not directly a probe for pathway delineation in the traditional sense, PROTACs derived from FK 453 could be used to induce selective degradation of the A1 receptor or associated proteins. tandfonline.com This "loss-of-function" approach can definitively confirm the role of the A1 receptor and its interacting partners in specific biological processes.
Fluorescent or Luminescent Probes: Incorporating reporter groups into the FK 453 structure to create probes that change their optical properties upon binding to the A1 receptor or upon interaction with downstream pathway components.
These chemical probes serve as powerful tools to dissect the intricate signaling network regulated by adenosine A1 receptors and to identify potential off-targets or compensatory pathways activated upon FK 453 administration.
Considerations for Rational Design of Next-Generation Analogues
Rational drug design, driven by a deep understanding of structure-activity relationships (SAR), is critical for developing next-generation analogues of FK 453 with improved potency, selectivity, pharmacokinetics, and reduced off-target effects. zu.edu.pkulisboa.ptrsc.org
Key considerations and methodologies include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the FK 453 molecule (e.g., the piperidine (B6355638) ring, the phenylpyrazolo[1,5-a]pyridin-3-yl group, or the acryloyl side chain ontosight.ai) and evaluating the impact on A1 receptor binding affinity and functional activity. This iterative process helps identify key pharmacophores and optimize molecular features.
Computational Modeling:
Molecular Docking: Predicting the binding mode and affinity of FK 453 and its analogues to the adenosine A1 receptor (and other adenosine receptor subtypes for selectivity assessment).
Quantitative Structure-Activity Relationship (QSAR) Models: Developing mathematical models that correlate chemical structure with biological activity, enabling the prediction of activity for new, untested analogues. biorxiv.org
Molecular Dynamics Simulations: Simulating the dynamic interactions between FK 453 and its receptor to understand flexibility, conformational changes, and potential binding hot spots.
Fragment-Based Drug Discovery (FBDD): Identifying small chemical fragments that bind weakly to the A1 receptor and then growing or linking these fragments to create more potent and selective compounds.
De Novo Design: Using computational algorithms to design entirely new chemical structures that are predicted to bind to the A1 receptor with high affinity and selectivity.
The goal is to design analogues that maintain or enhance the desired A1 receptor antagonism while addressing any limitations of the parent compound, such as improving bioavailability or reducing interactions with other receptors.
| Design Strategy | Application in FK 453 Analogue Development |
|---|---|
| SAR Studies | Identifying critical functional groups for A1 receptor binding and activity. |
| Computational Modeling | Predicting binding modes, affinities, and optimizing molecular properties for improved selectivity. |
| Fragment-Based/De Novo Design | Discovering novel chemical scaffolds with enhanced A1 receptor antagonism or improved drug-like properties. |
Exploration of Potential for Crosstalk with Other Biological Pathways
Understanding the potential for FK 453 to engage in crosstalk with other biological pathways is crucial for a comprehensive understanding of its pharmacological profile. Small molecules often interact with multiple pathways, leading to complex and sometimes unexpected effects. d-nb.infomdpi.com Given that adenosine signaling is pervasive and involved in numerous physiological and pathological processes, FK 453's antagonism of the A1 receptor could have ripple effects across various cellular networks.
Methods to explore such crosstalk include:
Systems Biology Approaches: Integrating multi-omics data (as discussed in 7.1) with network analysis tools to map the broader cellular impact of A1 receptor antagonism and identify interconnected pathways. oup.commdpi.com
Phenotypic Screening in Complex Models: Using cell-based assays or in vivo models that represent complex biological systems (e.g., inflammatory models, pain models, cardiovascular disease models) to observe a wider range of phenotypic outcomes beyond direct A1 receptor effects.
Investigating Adenosine Receptor Subtype Specificity: While FK 453 is selective for A1, further detailed studies are needed to confirm the extent of its selectivity against other adenosine receptor subtypes (A2A, A2B, A3) and to understand the implications of any minor off-target interactions.
Metabolic Reprogramming Studies: Investigating how FK 453's action influences cellular metabolic states, as metabolism is often tightly linked to signaling pathways and can be a point of crosstalk. mdpi.commdpi.com
Signaling Pathway Profiling: Using targeted assays (e.g., Western blots, reporter gene assays, phosphoproteomics) to assess the activation or inhibition of key signaling molecules in pathways known to interact with adenosine signaling (e.g., cAMP pathway, MAPK pathways, calcium signaling).
By exploring potential crosstalk, researchers can uncover novel therapeutic opportunities, identify potential liabilities, and gain a more complete understanding of FK 453's physiological and pathological impact.
Q & A
Q. What are the primary identification and characterization techniques for FK 453?
FK 453 is typically characterized using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For novel compounds, full spectral data (¹H, ¹³C NMR, HRMS) must be provided to confirm structural integrity and purity . Known compounds require cross-referencing with established literature. HPLC purity thresholds should exceed 95% for experimental reproducibility .
Table 1: Common Analytical Techniques for FK 453
| Technique | Parameters | Detection Limit | Reference |
|---|---|---|---|
| NMR | 500 MHz, CDCl₃ | 0.1 ppm | |
| HPLC | C18 column, 1.0 mL/min | 0.01 µg/mL | |
| HRMS | ESI+, m/z | 0.001 Da |
Q. How to design a synthesis protocol for FK 453 with minimal byproducts?
Optimize reaction conditions (temperature, solvent, catalyst) using design of experiments (DoE) frameworks. For example, a central composite design can identify critical factors affecting yield and purity. Ensure stoichiometric ratios are validated via kinetic studies, and characterize intermediates at each step .
Q. What are the best practices for collecting and storing FK 453 research data?
Use structured data management plans (DMPs) to document raw spectra, chromatograms, and experimental parameters. Store datasets in FAIR-aligned repositories (e.g., Zenodo) with unique DOIs. For reproducibility, include metadata such as instrument calibration dates and batch numbers of reagents .
Advanced Research Questions
Q. How to resolve contradictions in FK 453’s reported biological activity across studies?
Conduct meta-analyses to identify confounding variables (e.g., assay protocols, cell lines). For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays. Validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization) and apply statistical rigor (e.g., Bonferroni correction) to minimize Type I errors .
Table 2: Conflicting Activity Data for FK 453
| Study | Assay Type | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|
| A | Kinase | 12 ± 2 | HEK293 | |
| B | Kinase | 45 ± 7 | HeLa |
Q. What experimental design strategies mitigate batch-to-batch variability in FK 453 synthesis?
Implement quality-by-design (QbD) principles:
Q. How to validate computational models predicting FK 453’s pharmacokinetic properties?
Compare in silico predictions (e.g., molecular dynamics simulations) with in vitro ADME data. For instance, validate predicted logP values against experimental shake-flask partitioning results. Use sensitivity analysis to identify force field parameters requiring recalibration .
Q. What methodologies address low reproducibility in FK 453’s cytotoxicity assays?
Standardize cell culture conditions (passage number, media serum concentration) and include reference controls (e.g., staurosporine for apoptosis assays). Employ blinded data analysis to reduce observer bias, and report results following MIAME or ARRIVE guidelines .
Methodological Guidance
- Data Profiling : Audit datasets for outliers using Grubbs’ test or Mahalanobis distance. Profile primary keys (e.g., compound IDs) to ensure referential integrity in relational databases .
- Ethical Compliance : Disclose conflicts of interest and obtain institutional review board (IRB) approval for studies involving human-derived samples .
- Peer Review Preparation : Structure manuscripts to highlight hypothesis-testing frameworks (PICO: Population, Intervention, Comparison, Outcome) and align results with predefined research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
